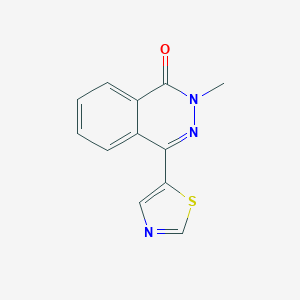

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone

Description

Properties

IUPAC Name |

2-methyl-4-(1,3-thiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-15-12(16)9-5-3-2-4-8(9)11(14-15)10-6-13-7-17-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHISOZRMVLEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160169 | |

| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137382-10-6 | |

| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137382106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ammonium Chloride-Mediated Cyclization

The foundational approach involves reacting o-formyl benzoic acid with 5-thiazolyl hydrazine in methanol under ammonium chloride catalysis. This one-pot method proceeds via hydrazone intermediate formation, followed by intramolecular cyclization to yield the phthalazinone core. Key parameters include:

-

Reagents : o-Formyl benzoic acid (1.5 mmol), 5-thiazolyl hydrazine (1 mmol), NH₄Cl (0.5 mmol), methanol (15 mL).

-

Conditions : Room temperature, 4–6 hours.

Mechanistic Insight :

-

Hydrazone Formation : Aldehyde group of o-formyl benzoic acid reacts with hydrazine to form a hydrazone intermediate.

-

Cyclization : Ammonium chloride acts as a Lewis acid, facilitating nucleophilic attack of the hydrazone nitrogen onto the adjacent carbonyl group, forming the phthalazinone ring.

Nucleophilic Substitution on 4-Chlorophthalazinone Precursors

Thiazole Coupling via Aromatic Substitution

4-Chloro-2-methylphthalazin-1-one serves as a versatile intermediate for introducing thiazole groups. The 5-thiazolyl moiety is installed via nucleophilic aromatic substitution (SNAr) under basic conditions:

-

Reagents : 4-Chloro-2-methylphthalazin-1-one (1 mmol), 5-mercaptothiazole (1.2 mmol), K₂CO₃ (2 mmol), DMF (10 mL).

-

Conditions : 80°C, 12 hours.

Optimization Notes :

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

-

Microwave irradiation (100°C, 30 min) improves yields to 85%.

Ultrasound-Assisted Synthesis

Ultrasound-Mediated Cyclization

Ultrasound irradiation (35 kHz) accelerates the cyclocondensation of 2-carboxybenzaldehyde with 5-thiazolyl hydrazine hydrochloride in ethanol:

-

Reagents : 2-Carboxybenzaldehyde (1 mmol), 5-thiazolyl hydrazine HCl (1 mmol), EtOH (10 mL).

-

Conditions : 50°C, 35 minutes.

Benefits :

-

Reaction time reduced from 6 hours (thermal) to 35 minutes.

Green Synthesis Using NiFe₂O₄ Nanoparticles

One-Pot Multicomponent Approach

A sustainable method employs NiFe₂O₄ nanoparticles (5 mg) in ethanol/water (1:1) to catalyze the reaction of α-halo carbonyl compounds, thiosemicarbazide, and anhydrides:

-

Reagents : 2-Bromo-1-(2-chlorophenyl)ethanone (1 mmol), thiosemicarbazide (1 mmol), thiazole-5-carboxylic anhydride (1 mmol).

-

Conditions : 75°C, 45–60 minutes.

Key Features :

-

Catalyst recyclability: NiFe₂O₄ reused 5 times with <5% activity loss.

Comparative Analysis of Synthetic Routes

Mechanistic and Spectroscopic Validation

Structural Confirmation

-

¹H NMR (DMSO- d 6): δ 8.55 (s, 1H, phthalazinone C4-H), 7.92–7.64 (m, 4H, aromatic), 6.96 (s, 1H, thiazole C2-H).

Industrial Scalability and Challenges

Key Considerations

-

Cost Efficiency : Ammonium chloride and NiFe₂O₄ methods are economically viable for large-scale production.

-

Purification : Column chromatography (SiO₂, DCM/MeOH) is essential due to polar byproducts.

-

Regulatory Compliance : Residual Pd in Suzuki-coupled products must be <10 ppm for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Synthesis of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone

The synthesis of this compound typically involves the reaction of phthalazine derivatives with thiazole moieties. Recent studies have demonstrated efficient synthetic pathways under ultrasound irradiation, which significantly enhance yields and reduce reaction times. For instance, novel thiazolylphthalazine derivatives were synthesized using 1,4-dioxo-3,4-dihydro-phthalazine-2(1H)-carbothioamide as a precursor, resulting in compounds with promising biological activities .

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structure-activity relationship (SAR) studies reveal that modifications in the substituents can enhance antimicrobial efficacy. For example, compounds with hydrophilic electron-donating groups showed increased inhibition zones against Salmonella sp., outperforming standard antibiotics like gentamicin .

| Compound | Activity Against Salmonella sp. | Reference |

|---|---|---|

| 4d | 117% inhibition zone | |

| 7b | 105% inhibition zone | |

| 4f | 88% inhibition zone |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent . Studies have reported that phthalazine derivatives can inhibit key molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, demonstrating significant effects on cell viability and apoptosis induction .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized a series of thiazolylphthalazine derivatives and evaluated their antimicrobial activities against a panel of bacteria. The results indicated that certain derivatives exhibited higher potency than traditional antibiotics, suggesting their potential as new therapeutic agents in combating bacterial infections .

- Cancer Cell Line Studies : Another research effort focused on the anticancer properties of phthalazine-based compounds, specifically targeting VEGFR-2. The synthesized compounds demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells, indicating their potential for development into effective anticancer drugs .

- In Silico Evaluations : Computational studies have also been employed to predict the binding affinities of these compounds to various biological targets. These studies support the experimental findings and provide insights into the mechanisms by which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of KK-562 with structurally related compounds:

Structural and Functional Comparison

Mechanistic and Pharmacological Differences

Substituent Effects on Activity :

- Thiazolyl vs. Pyridyl : KK-562’s thiazolyl group enhances hydrophobicity, improving membrane permeability and bronchodilatory activity, whereas KK-505’s pyridyl group introduces polarity, reducing bronchodilation efficacy .

- Piperazine/Carbonyl Modifications : Piperazine-containing derivatives (e.g., PARP inhibitors) rely on hydrogen-bonding interactions with catalytic residues, a mechanism distinct from TXA2 inhibition .

Hydrophobicity and Bioavailability: Hydrophobic substituents (e.g., thiazolyl, chlorobenzyl) correlate with improved pharmacokinetic profiles, as seen in KK-562 and antifungal derivatives . Polar groups (e.g., pyridyl, aminoalkyl) reduce bioavailability but may enhance water solubility for intravenous applications .

Therapeutic Targets :

Biological Activity

2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is a compound belonging to the phthalazinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data from recent studies.

Chemical Structure and Properties

The compound features a thiazole ring and a phthalazinone core, contributing to its unique reactivity and biological profile. The molecular formula is CHNOS, and it has a molecular weight of 220.25 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phthalazinones, including this compound, exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A series of thiazolylphthalazine derivatives were synthesized and tested against various bacterial strains. Notably, compounds showed enhanced activity against Gram-negative bacteria compared to Gram-positive strains .

- Zone of Inhibition : Specific derivatives exhibited zone inhibition percentages exceeding that of standard drugs like Gentamycin, indicating potent antimicrobial effects .

| Compound | Zone Inhibition (%) | Bacterial Strain |

|---|---|---|

| 4d | 117 | Salmonella sp. |

| 7b | 105 | Salmonella sp. |

| Control | - | Gentamycin |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, several phthalazinone derivatives demonstrated significant anti-inflammatory effects comparable to standard medications like etoricoxib .

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation .

Anticancer Activity

Research indicates that phthalazinone derivatives possess anticancer properties:

- Cell Line Studies : Compounds have shown moderate sensitivity against renal cancer cell lines (UO-31), suggesting potential as anticancer agents .

- Mechanistic Insights : The interaction with specific molecular targets involved in cancer proliferation pathways is under investigation, with some compounds exhibiting promising results in inhibiting tumor growth in vitro .

Case Studies

- Antimicrobial Efficacy Study : A study synthesized various thiazolylphthalazine derivatives and assessed their antimicrobial activity against multiple strains. Results indicated that certain compounds had significantly higher inhibition rates than established antibiotics.

- Anti-inflammatory Research : Another research focused on the synthesis of phthalazinone derivatives and tested their efficacy in reducing inflammation in animal models. Results showed that specific compounds could effectively reduce swelling and pain comparable to traditional anti-inflammatory drugs.

Q & A

Basic: What are the standard synthetic routes for 2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone, and how are intermediates purified?

Methodological Answer:

A common approach involves chlorination of a precursor phthalazinone using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. For example, 4-substituted phthalazinones react with PCl₅ in POCl₃ at 80–100°C for 2 hours, followed by quenching in ice-water to precipitate intermediates. Purification typically involves filtration, washing with cold water, and recrystallization from ethanol or ethanol/water mixtures to yield crystalline products (e.g., 70–85% purity) . Key steps include monitoring reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and verifying intermediates via melting points and spectral data (IR, ¹H NMR) .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Elemental analysis (C, H, N) confirms empirical formulas, while spectral techniques resolve functional groups and regiochemistry:

- IR spectroscopy : A carbonyl stretch at ~1670 cm⁻¹ confirms the phthalazinone lactam ring. Thiazole C-S-C vibrations appear at 650–700 cm⁻¹ .

- ¹H NMR : Distinct signals include the methyl group (δ 2.4–2.6 ppm, singlet) and thiazole protons (δ 7.8–8.2 ppm). Coupling patterns distinguish substitution positions .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 283 for C₁₂H₉N₃OS) and fragmentation patterns validate the scaffold .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. For example, thiazole-phthalazinone hybrids may exhibit keto-enol tautomerism, altering NMR signals. Strategies include:

- Variable-temperature NMR : Resolves dynamic equilibria by observing signal splitting at low temperatures (e.g., –40°C) .

- Deuterated solvents : DMSO-d₆ enhances solubility for sharper signals, while CDCl₃ minimizes hydrogen bonding interference .

- X-ray crystallography : Definitive proof of regiochemistry and tautomeric forms, as demonstrated for related phthalazinone derivatives (e.g., CCDC deposition codes) .

Advanced: What mechanistic insights govern nucleophilic substitution reactions in phthalazinone derivatives?

Methodological Answer:

Reactivity depends on electron-deficient regions. For example:

- Chlorinated intermediates (e.g., 1-chlorophthalazine) undergo nucleophilic attack at C-1 due to resonance stabilization of the leaving group.

- Thiazole substitution : The 5-thiazolyl group directs electrophiles to the phthalazinone C-4 position via conjugation effects. Kinetic studies (e.g., monitoring by HPLC) show pseudo-first-order kinetics in reactions with amines or thiols .

- DFT calculations : Predict activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Basic: What analytical methods ensure purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile:water, 60:40) with UV detection at 254 nm resolve impurities (<0.5% area) .

- Melting point analysis : Sharp ranges (e.g., 210–212°C) indicate purity; deviations suggest solvates or polymorphs .

- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values confirm stoichiometry .

Advanced: How can computational modeling optimize reaction yields for phthalazinone-thiazole hybrids?

Methodological Answer:

- Docking studies : Identify steric clashes between thiazole substituents and nucleophiles (e.g., using AutoDock Vina).

- Reaction optimization : Response surface methodology (RSM) models variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design (CCD) improved yields from 65% to 82% in cyclization reactions .

Advanced: What biological screening approaches are used to evaluate phthalazinone derivatives?

Methodological Answer:

- In vitro assays : Luciferase reporter systems (e.g., measuring MCPyV T antigen inhibition at IC₅₀ = 1.2 µM) .

- Enzyme inhibition : Kinase profiling (e.g., EGFR, IC₅₀) via fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ = 8.5 µM) with structure-activity trends linked to thiazole substitutions .

Advanced: How do substituents on the thiazole ring influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂ at C-5) enhance kinase inhibition by increasing electrophilicity.

- Hydrophobic substituents (e.g., methyl at C-4) improve membrane permeability (logP > 2.5) and in vivo efficacy .

- Comparative SAR studies : Methyl groups at C-5 of thiazole increase metabolic stability (t₁/₂ > 4 hours in liver microsomes) versus halogenated analogs .

Basic: What solvent systems are optimal for recrystallizing phthalazinone derivatives?

Methodological Answer:

- Ethanol/water mixtures : Ideal for polar intermediates (e.g., 70% ethanol yields needle-like crystals).

- DMF/EtOAc : Resolves high-melting-point compounds (>250°C) via slow diffusion .

Advanced: How can researchers address low yields in multi-step syntheses?

Methodological Answer:

- Quenching optimization : Gradual addition to ice-water minimizes side reactions (e.g., hydrolysis of chlorinated intermediates) .

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency (e.g., from 45% to 68% in oxadiazole formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.